An In-depth Technical Guide on the Core Chemical Properties of 3,3-Dichloropropionic Acid
An In-depth Technical Guide on the Core Chemical Properties of 3,3-Dichloropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,3-Dichloropropionic acid is a halogenated carboxylic acid with significant applications as a chemical intermediate in organic synthesis. Its bifunctional nature, characterized by a reactive carboxylic acid group and a dichloromethyl group, makes it a versatile building block for the introduction of specific structural motifs in the development of novel molecules. This guide provides a comprehensive overview of its core chemical and physical properties, reactivity, synthesis, analytical characterization, and safety considerations to support its effective and safe use in research and development.
Physicochemical Properties
3,3-Dichloropropionic acid, with the chemical formula C₃H₄Cl₂O₂, is a propanoic acid derivative where two chlorine atoms are substituted at the C-3 position.[1] Its structural and physicochemical properties are fundamental to understanding its reactivity and potential applications.
1.1 Structure and Identification
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IUPAC Name: 3,3-Dichloropropanoic acid[1]
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Molecular Weight: 142.97 g/mol [1]
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SMILES: C(C(Cl)Cl)C(=O)O[1]
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InChIKey: HFPLCFMATPQWMD-UHFFFAOYSA-N[1]
1.2 Quantitative Physicochemical Data
A summary of the key physicochemical properties of 3,3-Dichloropropionic acid is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 142.97 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,3-Dichloropropionic acid is primarily dictated by the carboxylic acid moiety and the two chlorine atoms on the terminal carbon.
2.1 Acidity
As a carboxylic acid, 3,3-Dichloropropionic acid is acidic and will react exothermically with bases.[4] The electron-withdrawing effect of the two chlorine atoms increases the acidity of the carboxylic proton compared to unsubstituted propionic acid.
2.2 Reactions at the Carboxylic Acid Group
The carboxylic acid group can undergo typical reactions such as esterification with alcohols, conversion to acyl chlorides with reagents like thionyl chloride, and amide formation with amines. These reactions are fundamental to its use as a synthetic intermediate.
2.3 Reactivity of the Dichloromethyl Group
The two chlorine atoms at the C-3 position are susceptible to nucleophilic substitution, although harsh conditions may be required. This allows for the introduction of other functional groups at this position.
2.4 Stability and Incompatibilities
3,3-Dichloropropionic acid is stable under normal conditions. However, it may be incompatible with strong oxidizing agents and strong bases.[4] Contact with active metals may lead to the formation of hydrogen gas.[4]
Synthesis and Purification Workflow
A general understanding of the synthesis of 3,3-Dichloropropionic acid is beneficial for assessing potential impurities. A common synthetic approach involves the chlorination of a suitable propionic acid derivative.
3.1 Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and purification of 3,3-Dichloropropionic acid. The specific reagents and conditions would vary depending on the chosen synthetic route.
Caption: A generalized workflow for the synthesis and purification of 3,3-Dichloropropionic acid.
Analytical Characterization
The identity and purity of 3,3-Dichloropropionic acid can be confirmed using a variety of analytical techniques.
4.1 Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for structural elucidation. The proton NMR spectrum would show characteristic signals for the methylene and methine protons, with chemical shifts influenced by the adjacent chlorine atoms and the carboxylic acid group.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically around 1700 cm⁻¹, and a broad absorption for the O-H stretch.[1]
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the molecule.
4.2 Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 3,3-Dichloropropionic acid and for quantifying it in various matrices. A reverse-phase HPLC method with UV detection would be a standard approach. Gas chromatography (GC) can also be employed, potentially after derivatization to form a more volatile ester.[5]
4.2.1 Protocol: Purity Determination by HPLC-UV
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Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
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Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile.
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Sample Preparation: Accurately weigh and dissolve the 3,3-Dichloropropionic acid sample in the mobile phase or a suitable solvent to a known concentration.
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Injection and Analysis: Inject a defined volume of the sample solution onto the column and monitor the elution profile at a suitable wavelength (e.g., 210 nm).
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Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Applications in Research and Drug Development
While direct applications of 3,3-Dichloropropionic acid in drug development are not extensively documented in the provided search results, its analogs and related chlorinated propionic acids serve as important building blocks and research tools. For instance, structurally related compounds are used in the synthesis of pharmaceuticals, particularly for targeting neurological disorders.[6] The unique electronic and steric properties imparted by the dichloromethyl group can be exploited to modulate the biological activity of a target molecule.
Toxicological Profile and Safe Handling
6.1 Hazard Identification
3,3-Dichloropropionic acid is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it has the following classifications:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
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Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
6.2 Safe Handling and Personal Protective Equipment (PPE)
Due to its corrosive and toxic nature, strict safety protocols must be followed when handling 3,3-Dichloropropionic acid.
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Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
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Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator.
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6.3 First Aid Measures
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In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
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In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
6.4 Storage and Disposal
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
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Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. This should be handled as hazardous waste.
References
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PubChem. (n.d.). 3,3-Dichloropropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NextSDS. (n.d.). 3,3-Dichloropropionic acid methyl ester — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). 3,3-Dichloropropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3,3-Dichloropropanoic Acid. Retrieved from [Link]
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NextSDS. (n.d.). 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester — Chemical Substance Information. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-chloropropionic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]
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Chemos. (n.d.). Safety Data Sheet: 3,3'-Dithiodipropionic acid. Retrieved from [Link]
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LookChem. (n.d.). 2,3-Dichloropropionic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dichloropropionic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5731469A - Process for the preparation of 3-chloropropionic acid.
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MolForge. (n.d.). 2,3-Dichloropropionic acid (CID 11263) - Molecular Properties & Analysis. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
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